

# 1,2-Ethanedithiol-d4 molecular weight

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## Compound of Interest

Compound Name: 1,2-Ethanedithiol-d4

Cat. No.: B034537

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## An In-Depth Technical Guide to 1,2-Ethanedithiol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2-Ethanedithiol-d4** (CAS: 100189-81-9), a deuterated isotopologue of 1,2-Ethanedithiol. This document details its molecular weight, physicochemical properties, synthesis, and key applications in modern research, with a particular focus on its utility in drug development and analytical chemistry.

## Core Properties and Data

**1,2-Ethanedithiol-d4**, also known by synonyms such as 1,2-ethanedithiol-1,1,2,2-d4 and Ethylene dithioglycol-d4, is a stable, isotopically labeled compound valuable for its role as an internal standard and tracer in various analytical methodologies.<sup>[1][2]</sup> The substitution of four hydrogen atoms with deuterium provides a distinct mass shift, making it readily distinguishable from its non-labeled counterpart in mass spectrometry-based analyses, without significantly altering its chemical properties.

## Quantitative Data Summary

The key quantitative properties of **1,2-Ethanedithiol-d4** and its non-deuterated analogue are summarized in the table below for direct comparison.

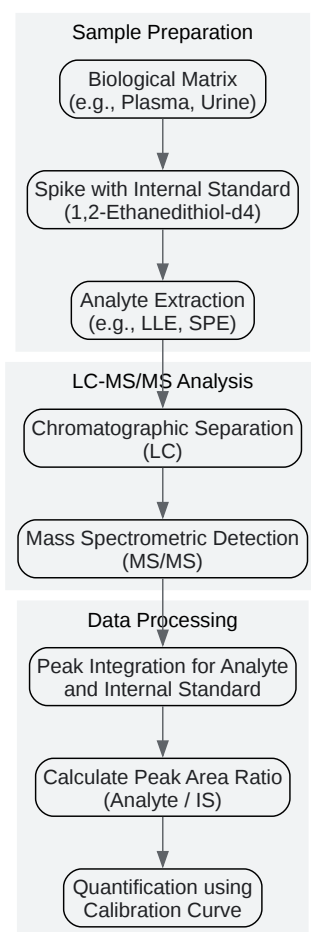
Property	1,2-Ethanedithiol-d4	1,2-Ethanedithiol
Molecular Formula	C <sub>2</sub> H <sub>2</sub> D <sub>4</sub> S <sub>2</sub> [2]	C <sub>2</sub> H <sub>6</sub> S <sub>2</sub> [3]
Molecular Weight	98.22 g/mol [1][2]	94.19 g/mol [3]
Exact Mass	98.016197 Da[4]	93.991 g/mol [3]
Isotopic Enrichment	Typically ≥99 atom % D[5][6]	Not Applicable
Boiling Point	144.3 ± 13.0 °C at 760 mmHg[4]	144-146 °C[3]
Flash Point	44.4 ± 0.0 °C[4]	Not Available
Density	1.1 ± 0.1 g/cm <sup>3</sup> [4]	1.123 g/mL at 25 °C[3]
Refractive Index	1.517[4]	1.558[3]

## Applications in Research and Drug Development

The primary application of **1,2-Ethanedithiol-d4** stems from its nature as a stable isotope-labeled (SIL) compound. SILs are critical tools in the pharmaceutical industry for quantitative analysis.[1]

- **Internal Standard:** In analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), **1,2-Ethanedithiol-d4** serves as an ideal internal standard.[1] Its co-elution with the non-labeled analyte allows for accurate quantification by correcting for variations in sample preparation, injection volume, and ionization efficiency.
- **Tracer Studies:** Deuteration allows this compound to be used as a tracer in metabolic studies.[1] Researchers can track the metabolic fate of molecules containing the 1,2-ethanedithiol moiety within a biological system. The use of deuterium can sometimes influence the metabolic and pharmacokinetic profiles of a drug, a phenomenon known as the "deuterium kinetic isotope effect," which has become an area of interest in drug design to enhance drug exposure.[1][4]

The logical workflow for utilizing a stable isotope-labeled compound like **1,2-Ethanedithiol-d4** as an internal standard in a quantitative bioanalytical assay is depicted below.



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Workflow for Quantitative Analysis using a Labeled Internal Standard.

## Experimental Protocols

While specific, proprietary synthesis protocols are seldom published in full detail, a general and plausible methodology can be derived from established synthesis routes for the non-deuterated 1,2-Ethanedithiol. The most common laboratory-scale synthesis involves the reaction of a deuterated ethane precursor with a sulfur-containing nucleophile.<sup>[4][7]</sup>

## General Synthesis Protocol via Thiourea Alkylation-Hydrolysis

This method is adapted from a classic procedure for synthesizing thiols.<sup>[8]</sup> The starting material would be 1,2-dibromoethane-d<sub>4</sub>, a known precursor for **1,2-Ethanedithiol-d<sub>4</sub>**.<sup>[4]</sup>

#### Materials:

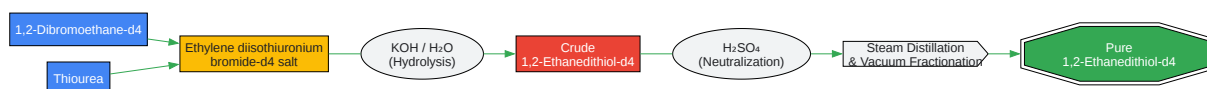
- 1,2-dibromoethane-d<sub>4</sub>
- Thiourea
- Ethanol (95%)
- Potassium Hydroxide (85%)
- Sulfuric Acid
- Ether
- Calcium Chloride

#### Procedure:

- S-Alkylation (Formation of Diisothiuronium Salt):
  - A mixture of thiourea in 95% ethanol is brought to reflux in a round-bottomed flask equipped with a reflux condenser.
  - 1,2-dibromoethane-d<sub>4</sub> is added to the refluxing solution. The reaction is typically vigorous and may require initial cooling to control.
  - The mixture is refluxed until the reaction is complete, resulting in the precipitation of the ethylene diisothiuronium bromide salt. The salt is then collected by filtration.
- Hydrolysis:
  - The isolated diisothiuronium salt is mixed with an aqueous solution of a strong base, such as potassium hydroxide, in a three-necked flask.
  - The mixture is boiled under reflux for several hours. During this period, ammonia is evolved.
- Neutralization and Isolation:

- The reaction flask is cooled and equipped for steam distillation.
- A cooled solution of sulfuric acid in water is added dropwise until the mixture is acidic.
- The **1,2-Ethanedithiol-d4** product is then distilled from the reaction mixture using steam distillation.
- Purification:
  - The collected distillate, containing the product and water, is separated. The aqueous layer is extracted with ether.
  - The organic extracts are combined with the initial oil layer, dried over an anhydrous drying agent like calcium chloride, and the ether is removed by evaporation.
  - The crude product is purified by fractional distillation under reduced pressure to yield pure **1,2-Ethanedithiol-d4**.

A schematic of this synthesis workflow is presented below.



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#### General Synthesis Pathway for **1,2-Ethanedithiol-d4**.

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